Hydrazine, 1-(1-naphthalenyl)-1-phenyl-
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Overview
Description
Hydrazine, 1-(1-naphthalenyl)-1-phenyl- is a chemical compound with the molecular formula C10H11ClN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a naphthalenyl group and the other by a phenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- typically involves the reaction of naphthalenyl hydrazine with phenyl hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then separated and purified using industrial-scale purification techniques, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1-(1-naphthalenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenyl and phenyl derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one of the groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include naphthalenyl and phenyl derivatives, which can be further used in various chemical synthesis processes .
Scientific Research Applications
Hydrazine, 1-(1-naphthalenyl)-1-phenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions by donating electrons. The compound can also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with a phenyl group.
Naphthalenyl hydrazine: A hydrazine derivative with a naphthalenyl group.
1-(4-Phenoxyphenyl)hydrazine: A hydrazine derivative with a phenoxyphenyl group.
Uniqueness
Hydrazine, 1-(1-naphthalenyl)-1-phenyl- is unique due to the presence of both naphthalenyl and phenyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical and biological research applications .
Properties
IUPAC Name |
1-naphthalen-1-yl-1-phenylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c17-18(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCPPXOIDSEILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328693 |
Source
|
Record name | Hydrazine, 1-(1-naphthalenyl)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73405-62-6 |
Source
|
Record name | Hydrazine, 1-(1-naphthalenyl)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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